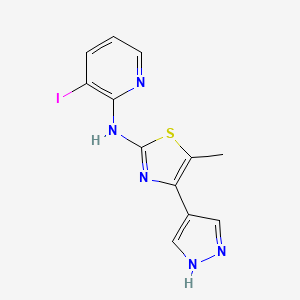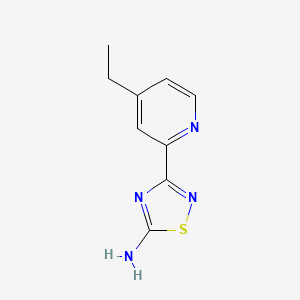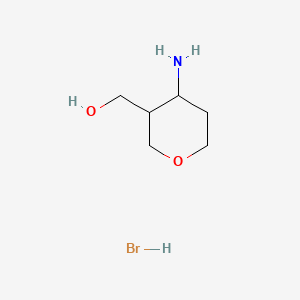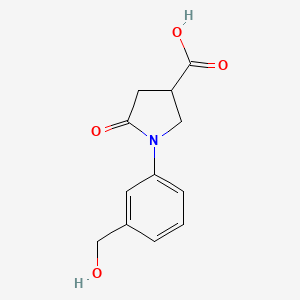
N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of iodine, pyridine, pyrazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the thiazole ring followed by the introduction of the pyrazole and pyridine moieties. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The iodine atom and heterocyclic rings play a crucial role in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- N-(3-chloropyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- N-(3-fluoropyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
Uniqueness
The presence of the iodine atom in N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine imparts unique reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C12H10IN5S |
|---|---|
Molecular Weight |
383.21 g/mol |
IUPAC Name |
N-(3-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10IN5S/c1-7-10(8-5-15-16-6-8)17-12(19-7)18-11-9(13)3-2-4-14-11/h2-6H,1H3,(H,15,16)(H,14,17,18) |
InChI Key |
LNVRSBXGBSIVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2=C(C=CC=N2)I)C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)


![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)



![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)

![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
